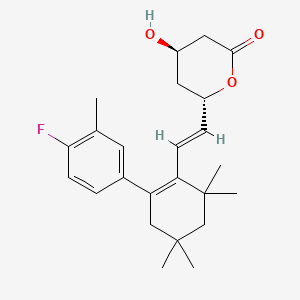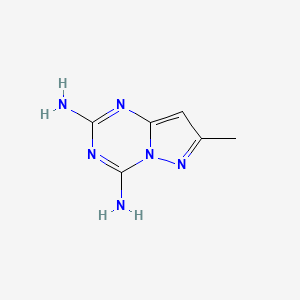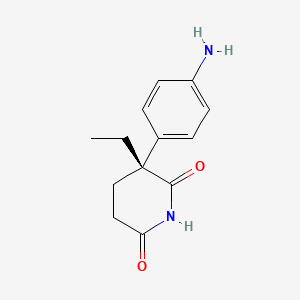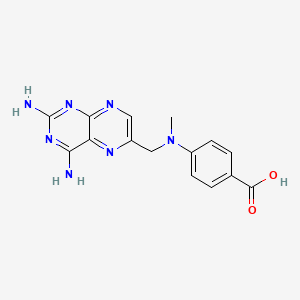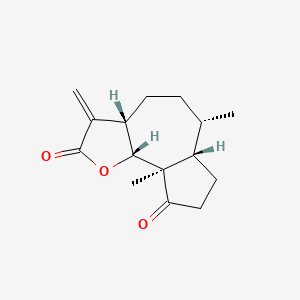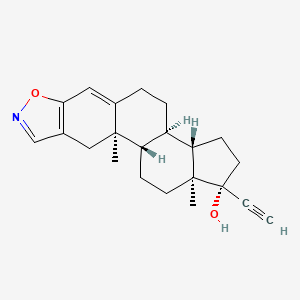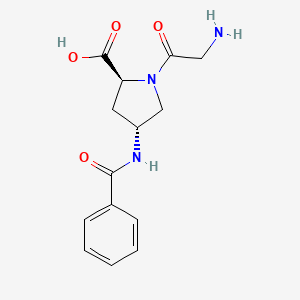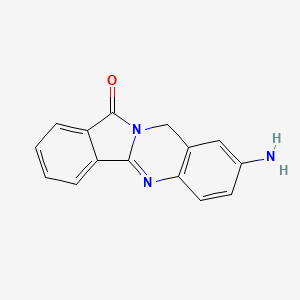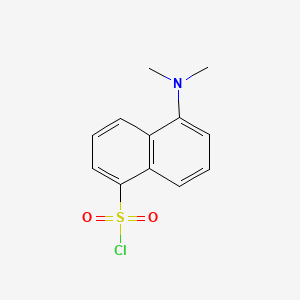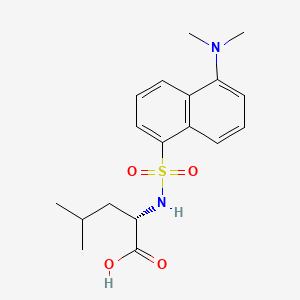![molecular formula C14H8N2S3 B1669867 4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole CAS No. 165190-76-1](/img/structure/B1669867.png)
4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole
Descripción general
Descripción
4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole is a compound that has been used in the synthesis of electrochromic copolymers . It has also been used in the creation of hyperbranched conjugated polymers for use in organic solar cells .
Synthesis Analysis
The compound has been synthesized via the electrochemical polymerization method in a medium of electrolyte solution, which consists of 0.1 M tetrabutylammonium hexafluorophosphate and dichloromethane . It has also been used in the creation of PM6-based terpolymers with siloxane-terminated side chains .Molecular Structure Analysis
The molecular structure of 4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole is characterized by the presence of thiophen-2-yl groups and a benzo[c][1,2,5]thiadiazole core . This structure is key to its properties and applications.Chemical Reactions Analysis
The compound has been used in the creation of electrochromic copolymers and hyperbranched conjugated polymers . It has also been used in the synthesis of PM6-based terpolymers .Physical And Chemical Properties Analysis
The compound exhibits a low band gap of 1.32 eV, a 59% optical contrast, and high coloration efficiency (324 cm^2 C^−1) at 585 nm with a switching time of 2.2 s . These properties make it suitable for use in various applications, including electrochromic devices and solar cells .Aplicaciones Científicas De Investigación
Organic Photovoltaics (OPV)
4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole: is extensively used in the field of organic photovoltaics. As an electron-deficient unit, it serves as an acceptor in donor-acceptor type polymers, enhancing the photovoltaic properties of polymer donors . The incorporation of this compound into polymers has been shown to improve the power conversion efficiency of OPVs by facilitating better charge separation and transport.
Fluorescent Sensors
Due to its strong electron-accepting properties, this compound is also employed in the design of fluorescent sensors. It can be part of electron donor-acceptor systems that exhibit fluorescence upon interaction with specific analytes, making it valuable for sensing applications .
Organophotocatalysis
The benzo[c][1,2,5]thiadiazole core of the compound is researched for its potential as a visible-light organophotocatalyst. This application is particularly promising for green chemistry, as it involves using light as a sustainable energy source for catalyzing chemical reactions .
Bioimaging
In bioimaging, 4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole derivatives are explored for their ability to act as bioimaging probes. Their photophysical properties allow for the visualization of cellular components, aiding in medical diagnostics and research .
Electronic Devices
This compound’s electronic properties are leveraged in the development of various electronic devices. Its role in the construction of semiconducting materials contributes to the advancement of organic electronics, including transistors and diodes .
Light-Emitting Diodes (LEDs)
The compound is also a component in the development of color-tunable light-emitting diodes. Its molecular structure can be manipulated to alter the emission properties, which is crucial for creating LEDs with specific color outputs for lighting applications .
Direcciones Futuras
The compound’s unique properties make it a promising material for use in various applications, including sensors, solar cells, light-emitting devices, capacitors, and electrochromic devices . Its use in the creation of hyperbranched conjugated polymers for organic solar cells also suggests potential for future research and development in this area .
Propiedades
IUPAC Name |
4,7-dithiophen-2-yl-2,1,3-benzothiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2S3/c1-3-11(17-7-1)9-5-6-10(12-4-2-8-18-12)14-13(9)15-19-16-14/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGERJWSXTKVPSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C3=NSN=C23)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60327922 | |
| Record name | 4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole | |
CAS RN |
165190-76-1 | |
| Record name | 4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of DTBT?
A1: The molecular formula of DTBT is C14H8N2S3, and its molecular weight is 300.4 g/mol.
Q2: What are the key spectroscopic features of DTBT?
A2: DTBT exhibits characteristic UV-Vis absorption peaks indicative of its conjugated structure, with absorption maxima influenced by factors like solvent and aggregation state. [, , , ] Cyclic voltammetry studies reveal its amphoteric redox behavior, indicating suitability for both n- and p-doping processes. []
Q3: What is the thermal stability of DTBT?
A4: DTBT demonstrates good thermal stability, as evidenced by thermal gravimetric analysis (TGA) data. [] This stability makes it suitable for applications requiring elevated temperatures during processing or operation.
Q4: Can DTBT act as a catalyst?
A5: Research has shown that fulleropyrrolidine functionalized with DTBT (DTBT-C60) can act as an efficient and durable metal-free catalyst for the photoreduction of carbon dioxide (CO2) to carbon monoxide (CO). [] This catalytic activity stems from its enhanced light absorption, effective exciton dissociation, and restrained charge-carrier recombination.
Q5: How does the structure of DTBT contribute to its catalytic activity?
A6: The novel C60-chromophore dyad structure of DTBT-C60 allows for efficient utilization of solar light, crucial for driving the photoreduction of CO2. [] This structure promotes efficient exciton dissociation and limits charge-carrier recombination, both vital for sustained catalytic activity.
Q6: Have there been computational studies on DTBT?
A7: Yes, Density Functional Theory (DFT) calculations have been extensively employed to study DTBT and its derivatives. [, , , ] These calculations provide insights into electronic structures, optical properties, and charge transport characteristics, aiding in the rational design of novel materials.
Q7: How do DFT calculations help in understanding the properties of DTBT?
A8: DFT calculations reveal crucial information about DTBT, such as its frontier molecular orbitals (FMOs), energy levels (HOMO/LUMO), and absorption spectra. [, ] These calculations can predict factors like open-circuit voltage in solar cells and guide the selection of appropriate acceptors for optimal device performance.
Q8: How do structural modifications of DTBT affect its properties?
A9: Modifications to the DTBT core, such as incorporating fluorine atoms, thiophene spacers, or different alkyl side chains, significantly impact its optoelectronic properties, solubility, and photovoltaic performance. [, , , , ] For instance, introducing fluorine atoms can lower the energy levels and influence the morphology of blend films, affecting device parameters like open-circuit voltage.
Q9: What is the role of side chains in DTBT-based polymers?
A10: Side chains play a crucial role in determining the solubility, morphology, and charge transport properties of DTBT-based polymers. [, , ] Alkyl side chains with different branching points and lengths influence polymer aggregation, crystallinity, and ultimately, device performance.
Q10: How is DTBT used in organic solar cells?
A11: DTBT is widely used as a building block for electron-donating polymers in organic solar cells. [, , , ] These polymers are typically blended with fullerene derivatives or other acceptors to form a bulk heterojunction active layer. The choice of acceptor and processing conditions significantly impact the morphology and efficiency of the solar cell device.
Q11: What are the advantages of using DTBT in organic transistors?
A12: DTBT-based polymers exhibit promising charge transport properties, making them suitable for organic field-effect transistors (OFETs). [, ] The planar structure of DTBT facilitates close packing and promotes charge carrier mobility. Additionally, its solution processability allows for low-cost fabrication methods.
Q12: Are there any environmental concerns associated with DTBT?
A13: While DTBT itself has not been extensively studied for its environmental impact, research on similar organic semiconductors suggests potential concerns regarding their persistence and degradation in the environment. [] Further investigations are needed to assess the ecotoxicological effects of DTBT and develop strategies for responsible disposal and recycling.
Q13: What are the prospects for sustainable synthesis of DTBT?
A14: Researchers are actively exploring greener synthetic routes for DTBT and its derivatives. [, ] Direct arylation polymerization (DArP) has emerged as a promising alternative to traditional cross-coupling reactions, offering advantages like reduced waste generation and avoidance of toxic organotin reagents.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

